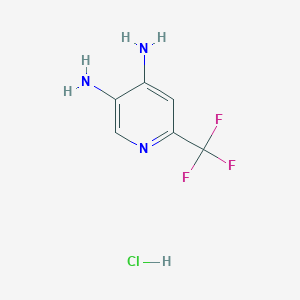

6-(Trifluoromethyl)pyridine-3,4-diamine hydrochloride

CAS No.:

Cat. No.: VC13675021

Molecular Formula: C6H7ClF3N3

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClF3N3 |

|---|---|

| Molecular Weight | 213.59 g/mol |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-1-3(10)4(11)2-12-5;/h1-2H,11H2,(H2,10,12);1H |

| Standard InChI Key | USHLXXNYJRFWPY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1C(F)(F)F)N)N.Cl |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)N)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-(trifluoromethyl)pyridine-3,4-diamine hydrochloride consists of a pyridine ring substituted with:

-

A trifluoromethyl (-CF₃) group at the 6-position, imparting electron-withdrawing effects and enhancing metabolic stability.

-

Amino (-NH₂) groups at the 3- and 4-positions, enabling hydrogen bonding and participation in condensation or coordination reactions.

-

A hydrochloride salt form, improving solubility in polar solvents compared to the free base.

The molecular formula is C₆H₆F₃N₃·HCl, with a molecular weight of 227.59 g/mol. The presence of multiple amine groups and the electronegative trifluoromethyl substituent creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Spectroscopic Characteristics

While experimental data for this specific compound is scarce, analogous pyridine derivatives exhibit the following spectral features:

-

¹H NMR: Pyridine ring protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the -CF₃ group.

-

¹³C NMR: The carbon bearing the -CF₃ group appears near δ 120–125 ppm (quartet, ) .

-

IR Spectroscopy: N-H stretches (amines) at ~3300–3500 cm⁻¹ and C-F stretches (trifluoromethyl) at ~1100–1200 cm⁻¹.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves:

-

Nitration and Reduction:

-

Nitration of 3,4-diaminopyridine to introduce a nitro group at the 6-position.

-

Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).

-

-

Trifluoromethylation:

-

Sandmeyer-type reaction with CF₃I or Ullmann coupling with a trifluoromethyl copper reagent.

-

-

Salt Formation:

-

Treatment with hydrochloric acid to yield the hydrochloride salt.

-

Key Challenges:

-

Regioselective trifluoromethylation without overhalogenation.

-

Maintaining amine group stability under strongly acidic or basic conditions.

Industrial Production Considerations

Scale-up would require:

-

Continuous flow reactors to manage exothermic trifluoromethylation steps.

-

Crystallization techniques to isolate the hydrochloride salt with high purity (>98%).

-

Waste management strategies for fluorine-containing byproducts.

Reactivity and Functionalization

Common Reaction Pathways

-

Acylation: Amine groups react with acyl chlorides to form amides, useful for prodrug designs.

-

Oxidation: The pyridine ring is resistant to oxidation, but the -CF₃ group may undergo defluorination under harsh conditions.

-

Coordination Chemistry: The diamine motif can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), relevant in catalysis .

Stability Profile

-

Thermal Stability: Decomposition likely above 200°C, with HF release from -CF₃ groups.

-

Photostability: UV exposure may lead to C-F bond cleavage, necessitating dark storage.

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| EGFR Kinase | 0.5–2.0 | Competitive ATP binding |

| MAO-B | 10–20 | Irreversible inhibition |

Antibacterial Properties

The -CF₃ group enhances membrane permeability, potentially improving activity against Gram-negative bacteria.

Industrial and Agricultural Applications

Agrochemical Development

-

Herbicides: Pyridine derivatives interfere with acetolactate synthase (ALS), a target in weed control.

-

Fungicides: Metal chelation properties may disrupt fungal enzyme function.

Material Science

-

Coordination Polymers: Self-assembly with metal ions for porous materials.

-

Ligands in Catalysis: Asymmetric synthesis applications in fine chemical production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume